3-(2-Methylpropyl)oxiran-2-one
Description
Defining the Three-Membered Ring Lactone System: Oxiran-2-one
A lactone is a cyclic ester, formed from the intramolecular condensation of a hydroxy and a carboxylic acid functional group within the same molecule. wikipedia.orgtistory.com The nomenclature of lactones typically uses Greek letters to indicate the size of the ring. An alpha-lactone (α-lactone) is a three-membered ring lactone, systematically named oxiran-2-one. wikipedia.orgtistory.com This structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with one of the carbon atoms also being part of a carbonyl group. tistory.comwikipedia.org
The parent compound of this class is acetolactone (B14653222) (C₂H₂O₂). wikipedia.org The high degree of ring strain, a consequence of the acute bond angles required in the three-membered ring, renders most alpha-lactones highly unstable. tistory.com
Historical Context and Evolution of Research on Highly Strained Cyclic Esters
The term "lactone" was first coined in 1844 by the French chemist Théophile-Jules Pelouze. wikipedia.org However, it was the German chemist Wilhelm Rudolph Fittig who, in 1880, expanded the name to encompass all intramolecular carboxylic esters. wikipedia.orgwikiwand.com
The study of alpha-lactones, specifically, has been characterized by their elusiveness. For a long time, they were primarily theoretical curiosities or proposed reactive intermediates. It wasn't until the latter half of the 20th century that experimental evidence began to mount. Alpha-lactones are often detected as transient, or short-lived, species in mass spectrometry experiments. wikipedia.orgtistory.com Their existence as intermediates has been proposed and confirmed in various chemical reactions, such as the reaction between certain alkenes and bromine in aqueous solution. nih.gov Computational studies have also been crucial in understanding the structure and stability of these strained rings, investigating whether they exist as true cyclic lactones or as zwitterionic structures. rsc.org While most simple alpha-lactones are too unstable to be isolated in bulk, some exceptions with stabilizing groups, like bis(trifluoromethyl)acetolactone, have been synthesized and shown to have a half-life of 8 hours at 25 °C. wikipedia.org
Significance of 3-(2-Methylpropyl)oxiran-2-one as a Representative Alpha-Lactone in Chemical Research
This compound, also known as 3-isobutyloxiran-2-one, is a specific example of a substituted alpha-lactone. While extensive research focusing solely on this particular molecule is not widely available in published literature, its significance can be understood by its role as a representative of the alpha-lactone class. The presence of the 2-methylpropyl (isobutyl) group influences its steric and electronic properties compared to the parent acetolactone.
The primary interest in compounds like this compound lies in their potential as highly reactive intermediates in organic synthesis. Due to the significant ring strain, the alpha-lactone ring is susceptible to ring-opening reactions when attacked by nucleophiles. This reactivity can be harnessed to create a variety of more complex molecules. The general reactions of lactones include hydrolysis to the parent hydroxy acid, reduction to diols, and polymerization. wikipedia.org For highly strained alpha-lactones, these reactions can occur under very mild conditions.
Below is a table of basic identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | smolecule.com |
| CAS Number | 647025-21-6 | smolecule.commolbase.com |
| Molecular Formula | C₆H₁₀O₂ | smolecule.com |
| Molecular Weight | 114.14 g/mol | smolecule.com |
| Canonical SMILES | CC(C)CC1C(=O)O1 | smolecule.com |
The study of such substituted alpha-lactones contributes to a broader understanding of how alkyl groups affect the stability and reactivity of these transient species. While they are often too unstable for direct use, their formation as intermediates is a key mechanistic consideration in many organic reactions. nih.gov
Structure
3D Structure
Properties
CAS No. |
647025-21-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-(2-methylpropyl)oxiran-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(2)3-5-6(7)8-5/h4-5H,3H2,1-2H3 |
InChI Key |
XDPBPHBNBWLMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)O1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oxiran 2 Ones
Enantioselective and Diastereoselective Synthesis Strategies for Alpha-Lactones
Achieving control over the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules. For α-lactones, this involves strategies that can selectively produce one enantiomer or diastereomer over others.
The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in asymmetric synthesis. Catalytic methods offer the advantage of using a small amount of a chiral molecule to generate large quantities of an enantioenriched product.
Various catalytic systems have been explored for the synthesis of related lactone structures. For instance, organocatalysis, using small organic molecules as catalysts, has proven effective. A quinidine-catalyzed diastereoselective aldol (B89426) addition of α-angelica lactone to β-halo-α-ketoesters demonstrates the potential for creating three contiguous stereocenters with high diastereoselectivity. acs.org This approach represents a rare case where the lactone acts as a regioselective α-nucleophile. acs.org
Transition metal catalysis also offers a plethora of options. Copper/nitroxyl catalyst systems, for example, have been shown to promote highly efficient and selective aerobic oxidative lactonization of diols under mild conditions using air as the oxidant. organic-chemistry.org Depending on the specific catalyst system (e.g., Cu/ABNO or Cu/TEMPO), selectivity for different types of diols can be achieved. organic-chemistry.org Furthermore, chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization is a viable route to enantioenriched α-exo-methylene γ-butyrolactones. researchgate.net The predictability of stereochemical outcomes in such reactions can often be rationalized using models like the Zimmerman-Traxler transition state, which is particularly useful for metal enolate-mediated aldol reactions. ethernet.edu.et
Recent developments have also seen the use of dual-activation organocatalysts. For the synthesis of oxazolidinones, which are structurally related to oxiran-2-ones, a halide-free pyridinolate-based binary ion pair catalyst has been developed. rsc.org This catalyst functions by having the cationic part polarize the epoxide ring while the anionic part activates the other reactant, facilitating the reaction under mild conditions. rsc.org Such mechanistic principles could be adapted for the synthesis of oxiran-2-ones.
Table 1: Examples of Catalytic Systems in Lactone Synthesis
| Catalyst System | Reaction Type | Product Type | Key Features |
| Quinidine (Organocatalyst) | Diastereoselective Aldol Addition | Fully substituted glycolic esters | Creates three contiguous stereocenters. acs.org |
| Cu/TEMPO or Cu/ABNO | Aerobic Oxidative Lactonization | Lactones from diols | High efficiency and selectivity under mild conditions. organic-chemistry.org |
| Chromium Catalyst | Carbonyl Allylation/Lactonization | α-exo-methylene γ-butyrolactones | High enantiomeric excesses. researchgate.net |
| Pyridinolate Ion Pair | aza-Payne Rearrangement/CO2 Insertion | Oxazolidinones | Dual activation mechanism; metal- and halide-free. rsc.org |
In substrate-controlled synthesis, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This strategy relies on the inherent chirality of the substrate to direct the formation of new stereocenters.
A powerful application of this principle is the use of precursors derived from the "chiral pool," which consists of readily available, enantiomerically pure natural products like α-amino acids. mdpi.comresearchgate.net For example, the stereoselective total synthesis of certain alkaloids has been achieved by creating a key stereocenter in a lactone moiety where the facial selectivity of a Grignard reaction was controlled by the existing chirality of a precursor derived from L-proline. mdpi.com
The stereoelectronic properties of the substrate can have a divergent effect on the reaction pathway. In the synthesis of α-p-methoxyphenoxy-β-lactones from β-hydroxy-α-p-methoxyphenoxy carboxylic acid precursors, the nature of the β-substituent determines whether a β-lactone or a (Z)-alkene is formed. nih.gov Alkyl or electron-withdrawing aryl substituents favor lactone formation, while electron-donating aryl groups lead to alkene formation. nih.gov
Another strategy involves double diastereoselective reactions. By using a chiral glycolate (B3277807) oxazolidinone in an aldol reaction with a homochiral aldehyde, polyfunctionalized lactones with up to five contiguous stereocenters can be prepared with high stereocontrol. rsc.org The stereochemistry is controlled by the chirality inherent in both reactants. Similarly, the built-in chirality of a lactone substrate can be used to control the diastereoselectivity of subsequent cyclization reactions, as seen in the synthesis of bicyclic lactones where steric repulsion in a palladium-π-allyl complex dictates the stereochemical outcome. mdpi.com
Table 2: Substrate-Controlled Strategies for Lactone Synthesis
| Chiral Source | Reaction | Key Principle | Outcome |
| L-Proline derivative | Grignard Reaction | Excellent facial selectivity controlled by the substrate's stereocenter. mdpi.com | Stereoselective formation of a tertiary alcohol for lactone synthesis. mdpi.com |
| β-Hydroxy-α-phenoxy carboxylic acid | Cyclization | Stereoelectronic properties of the β-substituent direct the reaction pathway. nih.gov | Formation of either β-lactones or (Z)-alkenes. nih.gov |
| Chiral Glycolate Oxazolidinone | Double Diastereoselective Aldol Reaction | Matching or mismatching of chiral reactants' facial selectivity. rsc.org | High stereocontrol in forming polyfunctionalized lactones. rsc.org |
| Chiral Lactone | Intramolecular Cyclization | Built-in chirality directs the approach of the reagent. mdpi.com | Excellent diastereoselectivity (>29:1). mdpi.com |
Specialized Reaction Pathways for 3-(2-Methylpropyl)oxiran-2-one Synthesis
The synthesis of the specific target molecule, this compound, requires tailored reaction pathways. The Darzens reaction is a classic and direct method for the formation of α,β-epoxy esters, which are direct precursors to α-lactones.
The Darzens reaction, or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.org For the synthesis of ethyl 3-(2-methylpropyl)oxirane-2-carboxylate, the immediate precursor to this compound, the reactants are isovaleraldehyde (B47997) (3-methylbutanal) and an ethyl haloacetate, such as ethyl chloroacetate. researchgate.net
The reaction mechanism begins with the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. This nucleophile then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring. wikipedia.org
The choice of base and solvent is critical and significantly impacts the reaction's success, especially on a larger scale. While strong bases like sodium hydride (NaH) in hexane (B92381) can yield the desired product cleanly, the evolution of hydrogen gas makes it less suitable for multi-gram syntheses. researchgate.net Weaker bases like solid sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), sometimes with a phase-transfer catalyst, have been investigated as alternatives for use in solvents like THF or acetonitrile. researchgate.net However, these conditions can lead to side reactions, including the hydrolysis of the product ester to the corresponding epoxy acid and self-condensation of the aldehyde. researchgate.net
Scaling up the synthesis of ethyl 3-(2-methylpropyl)oxirane-2-carboxylate from a few milligrams to a multi-gram scale introduces significant challenges. researchgate.net The issues encountered with bases like NaOH, such as byproduct formation, necessitate careful optimization of reaction conditions. researchgate.net
One of the primary challenges is the hydrolysis of the target epoxy ester, which complicates purification. researchgate.net Distillation of the crude reaction mixture often fails to yield a pure product, indicating the presence of thermally labile components or similarly boiling byproducts. researchgate.net
Alternative protocols are often sought to circumvent these issues. One such alternative is the use of sodium ethoxide in diethyl ether. researchgate.net This combination of base and solvent can potentially minimize hydrolysis, as the ethoxide is the conjugate base of the ester's alcohol component, and the ether solvent is aprotic. The goal of optimization is to find a set of conditions (base, solvent, temperature, addition rate) that maximizes the formation of the desired epoxy ester while minimizing the formation of the hydrolyzed acid and aldehyde condensation products. researchgate.net The development of a robust, scalable process is crucial for producing sufficient quantities of the material for further studies. researchgate.netnih.gov Continuous flow chemistry is another modern approach that can improve safety, scalability, and reproducibility for such reactions. dur.ac.uk
Table 3: Challenges in Multi-Gram Darzens Synthesis of Ethyl 3-(2-Methylpropyl)oxirane-2-carboxylate
| Base/Solvent System | Advantages | Disadvantages/Challenges | Potential Solutions |
| NaH / Hexane | Clean product formation. researchgate.net | Hydrogen gas evolution, not ideal for large scale. researchgate.net | Use of flow reactors or alternative bases. dur.ac.uk |
| Solid NaOH / THF or Acetonitrile | Avoids gaseous byproducts. researchgate.net | Formation of hydrolyzed epoxy acid and aldehyde condensation products; difficult purification. researchgate.net | Precise control of stoichiometry, temperature, and use of phase-transfer catalysts. researchgate.net |
| NaOEt / Diethyl Ether | Potential to minimize ester hydrolysis. researchgate.net | To be trialed as a more suitable alternative. researchgate.net | Careful control of reaction conditions to avoid side reactions. |
Alternative and Emerging Synthetic Routes for Structurally Related Oxiran-2-ones
Beyond the Darzens reaction, other synthetic strategies exist for the formation of oxirane rings and related lactones. These alternative routes can offer advantages in terms of substrate scope, stereocontrol, or reaction conditions.
One common method for synthesizing oxiranes is the epoxidation of an appropriate alkene precursor. For instance, 2-(oxiran-2-yl)acetic acid can be synthesized via the epoxidation of vinylacetic acid using a peracid like m-chloroperbenzoic acid (m-CPBA). This approach could potentially be adapted for this compound by starting with a corresponding unsaturated acid.
Syntheses starting from simple, chiral building blocks like epichlorohydrin (B41342) are also prevalent. derpharmachemica.comsemanticscholar.org These routes often involve nucleophilic ring-opening of the epoxide, followed by functional group manipulation and subsequent ring-closure to form a new heterocyclic ring. For example, a procedure for the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde was developed starting from indole (B1671886) and epichlorohydrin. researchgate.net
Emerging methods include the use of diazocarbonyl compounds. The reaction of diazo compounds with aldehydes, often catalyzed by rhodium(II) or silver(I) complexes, can lead to the formation of oxiranes. researchgate.net This method can be highly regio- and chemoselective. researchgate.net Additionally, intramolecular coupling of epoxides with alcohols, catalyzed by transition metals, provides an efficient pathway to substituted γ-butyrolactones, demonstrating the versatility of epoxide chemistry in lactone synthesis. organic-chemistry.org
Metal-Catalyzed Cyclization Approaches
Metal-catalyzed reactions provide efficient and selective pathways to construct the strained β-lactone ring. Key strategies include the carbonylation of epoxides and the asymmetric cyclocondensation of aldehydes with ketene (B1206846) precursors.
One of the most direct and atom-economical methods for β-lactone synthesis is the ring-expansion carbonylation (REC) of epoxides. researchgate.net This transformation is often catalyzed by bimetallic systems, typically composed of a Lewis acidic metal complex and a carbonylation catalyst like a cobalt carbonyl anion. researchgate.net The mechanism involves the activation of the epoxide by the Lewis acid, followed by a nucleophilic ring-opening by the cobaltate anion and subsequent carbonyl insertion. While specific studies on 2-isobutyl-oxirane are not prevalent, research on analogous terminal epoxides demonstrates the efficacy of catalysts such as [(salen)Al]⁺[Co(CO)₄]⁻. researchgate.net
Another powerful metal-catalyzed approach is the [2+2] cyclocondensation of an aldehyde with an acyl halide, which generates a ketene in situ. mdpi.com For the synthesis of this compound, this would involve the reaction of isovaleraldehyde (3-methylbutanal) with an appropriate acyl halide. Asymmetric synthesis of trans-configured β-lactones has been achieved using cooperative Lewis acid and ion pair catalysis within a single molecule. mdpi.com Chiral aluminum-salen complexes bearing pyridinium (B92312) salts have been developed as highly effective catalysts for the reaction between aliphatic aldehydes and acyl bromides, yielding β-lactones with high diastereo- and enantioselectivity. mdpi.com The catalyst activates the aldehyde via the Lewis acidic aluminum center while the pyridinium moiety is believed to assist in the formation and stabilization of the ketene enolate for a controlled cycloaddition. mdpi.com
Table 1: Asymmetric Synthesis of trans-β-Lactones via Al-Salen Catalyzed Cyclocondensation (Data based on reactions with various aliphatic aldehydes, representative for the synthesis of this compound)
| Aldehyde (R-CHO) | Catalyst (mol%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Dihydrocinnamaldehyde | 10 | 93:7 | 88 | 98 | mdpi.com |
| Heptanal | 10 | 94:6 | 91 | 85 | mdpi.com |
| Cyclohexanecarboxaldehyde | 10 | >95:5 | 93 | 79 | mdpi.com |
| Pivalaldehyde | 10 | >95:5 | 92 | 81 | mdpi.com |
Conditions: Aldehyde (0.5 mmol), Acyl Bromide (1.0 mmol), Catalyst (10 mol%), iPr₂NEt, CH₂Cl₂, -70°C, 24 h. Data is illustrative of the catalyst system's performance.
Oxidative Strategies for Lactone Ring Closure
Oxidative lactonization is a fundamental strategy for the formation of ester rings, typically proceeding via the intramolecular cyclization of a suitable hydroxy-carboxylic acid. For the synthesis of this compound, the direct precursor would be 3-hydroxy-5-methylhexanoic acid. unibo.it
The formation of the strained four-membered β-lactone ring from a linear precursor is thermodynamically challenging and requires specific activation methods. Standard acid-catalyzed dehydration is generally not effective for forming β-lactones from β-hydroxy acids. Instead, specialized cyclization reagents are employed that activate the hydroxyl or carboxyl group to facilitate the intramolecular esterification.
While specific literature detailing the oxidative cyclization of 3-hydroxy-5-methylhexanoic acid to its corresponding β-lactone is limited, general methodologies for this transformation exist. The Mitsunobu reaction, for instance, provides a powerful method for the dehydration of β-hydroxy acids under mild, neutral conditions, using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This method proceeds via the activation of the hydroxyl group, followed by intramolecular Sₙ2 attack by the carboxylate. Other strategies can involve the use of sulfonyl chlorides to convert the hydroxyl group into a better leaving group, promoting subsequent cyclization. Palladium-catalyzed oxidative cyclization of unsaturated carboxylic acids is another advanced strategy, although it applies to different precursors. beilstein-journals.org
Photo-Initiated and Chemo-Enzymatic Synthesis Development
Modern synthetic chemistry increasingly turns to sustainable and highly selective methods, with photo-initiated and enzymatic reactions being at the forefront of this development.
Photo-Initiated Synthesis
Photo-initiated reactions offer a green alternative to traditional thermal methods, often proceeding under mild conditions. A novel photomediated protocol for accessing β-lactones has been developed utilizing the Zimmerman–O'Connell–Griffin (ZOG) rearrangement. nih.govacs.org This method involves the visible-light irradiation of a 1,2-dibenzoyl ethylene (B1197577) derivative, which rearranges to form a reactive ketene intermediate in situ. nih.gov This ketene can then undergo a [2+2] cycloaddition with an aldehyde, such as isovaleraldehyde, to yield the desired β-lactone. acs.org The reaction proceeds with high diastereoselectivity and good yields without the need for metal catalysts or stoichiometric base activation of an acyl chloride. nih.govacs.org
Table 2: Photo-Induced Synthesis of β-Lactones via ZOG Rearrangement (Data based on reactions with various aldehydes, representative for the synthesis of this compound)
| Aldehyde | Light Source | Solvent | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| Benzaldehyde | 440 nm LED | Ethyl Acetate | >20:1 | 75 | acs.org |
| 4-Methoxybenzaldehyde | 440 nm LED | Ethyl Acetate | >20:1 | 79 | acs.org |
| 4-Chlorobenzaldehyde | 440 nm LED | Ethyl Acetate | >20:1 | 81 | acs.org |
| Cinnamaldehyde | 440 nm LED | Ethyl Acetate | >20:1 | 71 | acs.org |
Conditions: 1,2-dibenzoyl ethylene precursor, 1.2 eq. aldehyde, irradiated at ambient temperature.
Chemo-Enzymatic Synthesis Development
Chemo-enzymatic methods leverage the high selectivity of enzymes to produce enantiomerically pure compounds. For chiral β-lactones like this compound, lipase-catalyzed kinetic resolution of a racemic precursor is a highly effective strategy. almacgroup.com This process typically starts with the racemic ester of the corresponding β-hydroxy acid (e.g., ethyl 3-hydroxy-5-methylhexanoate). A lipase (B570770), such as Candida antarctica lipase B (CAL-B) or lipase from Pseudomonas cepacia, selectively catalyzes the hydrolysis or transesterification of one of the enantiomers. nih.gov
For example, in an aqueous buffer, the lipase might selectively hydrolyze the (S)-ester to the (S)-hydroxy acid, leaving the (R)-ester unreacted. The unreacted (R)-ester can then be separated and cyclized to form the enantiopure (R)-β-lactone. This approach has been successfully applied to the synthesis of the closely related β-isopropyl-β-propiolactone and is a key strategy in the industrial synthesis of intermediates for drugs like Pregabalin (B1679071), which shares structural motifs with the target compound's precursor. nih.gov
Table 3: Representative Lipase-Catalyzed Kinetic Resolution for β-Lactone Precursors
| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee, %) | Conversion (%) | Reference |
| Racemic β-hydroxyisovaleric acid ester | Candida antarctica Lipase B (CAL-B) | Esterification | 92 (for remaining acid) | ~50 | |
| Racemic γ-nitro ester | Novozym 435 (Immobilized CAL-B) | Hydrolysis | 87-94 (for acid) | 18-24 | nih.gov |
| Racemic CNDE* | Talaromyces thermophilus Lipase (mutant) | Hydrolysis | >95 (for acid) | 49.7 | nih.gov |
*CNDE: 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, a pregabalin intermediate.
Chemical Reactivity and Mechanistic Investigations of 3 2 Methylpropyl Oxiran 2 One
Fundamental Reactivity Modes of Alpha-Lactones
The high degree of ring strain in 3-(2-Methylpropyl)oxiran-2-one dictates its reactivity, which primarily involves pathways that relieve this strain. The fundamental modes of reactivity are centered around nucleophilic and electrophilic interactions that target the strained ring system.
Nucleophilic Ring-Opening Reactions and Regioselectivity
The most common reaction pathway for α-lactones is nucleophilic ring-opening. This occurs because the carbons in the three-membered ring are highly susceptible to attack by nucleophiles. There are two primary sites for nucleophilic attack in this compound: the carbonyl carbon (C2) and the α-carbon (C3).
Attack at the Carbonyl Carbon (Acyl-Oxygen Cleavage): Nucleophilic attack at the sp2-hybridized carbonyl carbon is a typical reaction for esters. This pathway involves the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the acyl-oxygen bond and opening of the ring. This is the more common pathway for lactone ring-opening. researchgate.net
Attack at the α-Carbon (Alkyl-Oxygen Cleavage): Nucleophilic attack can also occur at the sp3-hybridized α-carbon (the carbon bearing the 2-methylpropyl group) in an SN2-type mechanism. This results in the cleavage of the alkyl-oxygen bond. This pathway is less common but can be promoted by certain conditions, such as the use of soft nucleophiles in the presence of Lewis acids. researchgate.net
The regioselectivity of the attack—whether it occurs at the carbonyl or the α-carbon—is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Hard nucleophiles (e.g., hydroxide (B78521), alkoxides) tend to attack the hard electrophilic center of the carbonyl carbon. Softer nucleophiles may favor attack at the α-carbon, especially if the carbonyl group is sterically hindered or electronically deactivated.
The hydrolysis of lactones in neutral or slightly acidic water is a key indicator of their electrophilic reactivity. acs.org For instance, heating a lactone with a base like sodium hydroxide leads to hydrolysis, breaking the ester bond to form the parent hydroxy acid. wikipedia.org Similarly, reduction with strong nucleophilic reagents like lithium aluminium hydride reduces the lactone to the corresponding diol. wikipedia.org
Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound
| Nucleophile (Nu⁻) | Predicted Primary Site of Attack | Resulting Product Type |
| OH⁻ (Hydroxide) | Carbonyl Carbon (C2) | α-Hydroxy acid (2-Hydroxy-4-methylpentanoic acid) |
| RO⁻ (Alkoxide) | Carbonyl Carbon (C2) | α-Hydroxy ester |
| RNH₂ (Amine) | Carbonyl Carbon (C2) | α-Hydroxy amide |
| H⁻ (from LiAlH₄) | Carbonyl Carbon (C2) | Diol (2-(2-Methylpropyl)propane-1,2-diol) |
| R₂CuLi (Gilman) | α-Carbon (C3) (SN2) | Carboxylic acid |
Electrophilic Reactivity Pathways
While the dominant chemistry of α-lactones is driven by their reaction with nucleophiles, they can also exhibit electrophilic reactivity. The lactone itself acts as the electrophile. nih.govrsc.orgrsc.org This reactivity can be enhanced by the presence of Brønsted or Lewis acids.
Protonation or coordination of a Lewis acid to the carbonyl oxygen atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. This activation is a key principle in many acid-catalyzed ring-opening reactions. researchgate.net For example, in Friedel-Crafts type reactions, a Lewis acid like aluminum chloride (AlCl₃) can activate a lactone, enabling it to act as an electrophile for aromatic alkylation. stackexchange.com In the case of this compound, activation by a strong acid could facilitate its reaction with an aromatic compound like benzene, leading to a ring-opened product.
Thermal and Photochemical Decomposition Mechanisms
Due to their high ring strain, α-lactones like this compound are thermally and photochemically unstable. nih.gov Decomposition reactions provide a low-energy pathway to relieve this strain, typically through fragmentation into more stable molecules.
Pathways Involving Ring Opening and Subsequent Fragmentation
The thermal decomposition of α-lactones can proceed through several pathways. The specific products depend on the substitution pattern and the conditions of decomposition. Two primary fragmentation patterns are:
Decarboxylation (Loss of CO₂): The α-lactone can lose a molecule of carbon dioxide to form an alkene. For this compound, this would result in the formation of 3-methyl-1-butene. This pathway is analogous to the fragmentation observed in mass spectrometry of some lactones. nih.gov
Decarbonylation (Loss of CO): Alternatively, the ring can fragment to lose carbon monoxide, which would lead to the formation of a ketone. In this case, this compound would yield 3-methyl-2-butanone. Theoretical studies on the decomposition of perfluorinated α-lactones show they readily degrade into acyl fluorides and carbon monoxide. nih.gov
Photochemical decomposition can also induce these fragmentation reactions. The absorption of UV light can provide the energy necessary to break the strained C-C or C-O bonds in the ring, leading to radical intermediates that subsequently rearrange and fragment. Photochemical methods have been developed for the synthesis of macrocyclic lactones via photodecarboxylation. jcu.edu.au
Table 2: Potential Products from the Decomposition of this compound
| Decomposition Type | Primary Fragmentation Pathway | Major Organic Product | Gaseous Byproduct |
| Thermal/Photochemical | Decarboxylation | 3-Methyl-1-butene | Carbon Dioxide (CO₂) |
| Thermal/Photochemical | Decarbonylation | 3-Methyl-2-butanone | Carbon Monoxide (CO) |
Role of this compound as a Transient Intermediate in Complex Reaction Sequences
Perhaps the most significant role of α-lactones in chemistry is as fleeting, high-energy intermediates. Their existence is often inferred from reaction products and mechanistic studies rather than by direct observation. wikipedia.org
One notable example is in the halolactonization reaction. The addition of bromine to aqueous solutions of certain unsaturated dicarboxylates has been shown through computational and crystallographic studies to proceed through an α-lactone intermediate, which is formed directly from the collapse of a cyclic bromonium ion. researchgate.net This α-lactone can then be intercepted by the second carboxylate group to form a more stable β-lactone.
Furthermore, α-lactones are proposed as key intermediates in the thermal decomposition of certain larger molecules. For instance, the decomposition of perfluorinated carboxylic acids is believed to proceed via HF elimination to produce a transient perfluorinated α-lactone, which then rapidly fragments. nih.gov This mechanism provides a pathway for the stepwise degradation of the perfluorinated chain. nih.gov
Reactivity in the Presence of Various Reagents and Catalysts
The inherent reactivity of this compound can be controlled and channeled towards specific outcomes through the use of various reagents and catalysts.
Acid and Base Catalysis: As discussed, Brønsted and Lewis acids can activate the lactone towards nucleophilic attack. researchgate.net Frustrated Lewis pairs, which are combinations of a Lewis acid and a Lewis base that cannot form a classical adduct, have been shown to react with lactones to cause ring-opening. rsc.org Bases typically promote hydrolysis to the corresponding α-hydroxy acid. wikipedia.org
Metal Catalysis: A wide range of metal catalysts can be employed to mediate reactions of lactones. Palladium catalysts can be used for arylation reactions, while iron catalysts can enable annulation reactions with alkenes. organic-chemistry.org Cationic niobium(V) and tantalum(V) complexes have been shown to initiate the ring-opening polymerization of lactones, a process that proceeds via intramolecular nucleophilic attack on the coordinated lactone. acs.org
Biocatalysis: Enzymes offer a powerful tool for lactone synthesis and modification. Baeyer-Villiger monooxygenases (BVMOs) and hydrolases are two major classes of enzymes used for the biocatalytic synthesis of lactones. nih.gov While often used for synthesis, these enzymes could potentially be used for the enantioselective ring-opening of a racemic α-lactone, providing a route to chiral α-hydroxy acids or their derivatives. The chemo-enzymatic synthesis of other oxirane-containing compounds has been successfully developed, highlighting the potential of biocatalysis in this area. nih.gov
Organocatalysis: Non-metal catalysts, or organocatalysts, are also effective. For example, photoorganocatalysis using phenylglyoxylic acid can be used in reactions leading to lactone formation. rsc.org Such catalysts could potentially mediate the ring-opening of α-lactones with various nucleophiles under mild conditions.
Base-Catalyzed Ring Opening Dynamics
The base-catalyzed ring opening of α-lactones like this compound typically proceeds through a nucleophilic acyl substitution mechanism. The high degree of ring strain in the three-membered ring makes the carbonyl carbon highly electrophilic and susceptible to attack by a nucleophile.
Under basic conditions, a nucleophile (Nu⁻) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of the acyl-oxygen bond, resulting in the opening of the lactone ring. The reaction is generally considered to be an SN2-type attack on the carbonyl carbon.
The regioselectivity of the attack is a crucial aspect of the reaction dynamics. For an α-lactone with a substituent at the α-carbon, such as this compound, there are two potential sites for nucleophilic attack: the carbonyl carbon (C2) and the α-carbon (C3). In base-catalyzed reactions, the attack predominantly occurs at the more electrophilic carbonyl carbon. This preference is due to the partial positive charge on the carbonyl carbon and the stability of the resulting carboxylate intermediate.
The general mechanism for the base-catalyzed ring opening is as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the α-lactone.
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
Ring Opening: The ring opens through the cleavage of the C-O bond, relieving the ring strain and forming a carboxylate salt.
Protonation: Subsequent protonation of the carboxylate yields the final α-hydroxy acid or its derivative.
A variety of nucleophiles can be employed in the base-catalyzed ring-opening of α-lactones, leading to a range of functionalized products. The table below summarizes the expected products from the reaction of this compound with different nucleophiles.
| Nucleophile (Base) | Expected Product |
| Hydroxide (OH⁻) | 2-Hydroxy-4-methylpentanoic acid |
| Alkoxide (RO⁻) | Alkyl 2-hydroxy-4-methylpentanoate |
| Amine (RNH₂) | 2-Hydroxy-4-methyl-N-alkylpentanamide |
| Thiolate (RS⁻) | S-Alkyl 2-hydroxy-4-methylpentanethioate |
This data is illustrative and based on the general reactivity of α-lactones.
Transition Metal-Catalyzed Transformations and Selectivity
Transition metal catalysis offers a versatile platform for the transformation of strained ring systems, including α-lactones. While specific studies on this compound are not extensively documented, the reactivity of related α-lactones in the presence of transition metal catalysts provides insights into potential transformations. These reactions often proceed with high selectivity, which can be tuned by the choice of metal, ligand, and reaction conditions.
One of the key transformations is the transition metal-catalyzed polymerization of lactones. Catalysts based on metals such as tin, aluminum, and zinc are known to initiate the ring-opening polymerization of lactones to form polyesters. In the case of α-lactones, the high reactivity can lead to rapid polymerization.
Another important area is the use of transition metals to mediate the reaction of α-lactones with various coupling partners. For instance, palladium-catalyzed reactions could potentially be used to couple the α-lactone with organometallic reagents or to perform decarboxylative cross-coupling reactions. The mechanism of these reactions often involves the oxidative addition of the metal to the C-O bond of the lactone, followed by subsequent steps such as transmetalation and reductive elimination.
The selectivity of these reactions is a critical factor. For this compound, the steric bulk of the isobutyl group can influence the approach of the catalyst and the subsequent reaction pathway. This can lead to regioselective or stereoselective outcomes.
The following table outlines potential transition metal-catalyzed transformations of this compound based on known reactivity of similar lactones.
| Catalyst System | Reaction Type | Potential Product |
| Sn(Oct)₂ | Ring-Opening Polymerization | Poly(this compound) |
| Pd(PPh₃)₄ / R-B(OH)₂ | Suzuki-Miyaura Coupling (decarboxylative) | Substituted alkene or ketone |
| Rh(I) complexes | Carbonylative Ring Expansion | Substituted succinic anhydride |
| Ni(COD)₂ / Ligand | Cycloaddition with alkynes | Substituted furanone |
This data represents hypothetical transformations based on the known catalytic activity of transition metals with lactones and epoxides.
Enzymatic Transformations Involving Alpha-Lactone Scaffolds
Enzymatic transformations provide a powerful tool for the selective modification of organic molecules under mild conditions. While specific enzymatic reactions involving this compound have not been detailed in the literature, the general reactivity of lactones in biological systems suggests several potential enzymatic pathways.
Hydrolases, particularly lipases and esterases, are known to catalyze the hydrolysis of lactones. nih.gov These enzymes could facilitate the ring-opening of this compound to yield 2-hydroxy-4-methylpentanoic acid. The enantioselectivity of these enzymes is a key feature, potentially allowing for the kinetic resolution of a racemic mixture of the α-lactone.
The mechanism of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase (B570770) attacks the carbonyl carbon of the lactone, leading to ring opening and the formation of an intermediate where the acyl part of the molecule is covalently bound to the enzyme. This intermediate is then hydrolyzed by water to release the product and regenerate the enzyme.
Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that are involved in lactone metabolism, although they are more commonly associated with the oxidation of ketones to form esters and lactones. nih.gov It is conceivable that some microorganisms possess enzymes capable of metabolizing α-lactones as part of their metabolic pathways.
The table below summarizes potential enzymatic transformations for this compound.
| Enzyme Class | Transformation | Potential Product |
| Lipase/Esterase | Hydrolysis | 2-Hydroxy-4-methylpentanoic acid |
| Protease (with esterase activity) | Aminolysis (in the presence of an amine) | 2-Hydroxy-4-methyl-N-substituted-pentanamide |
| Reductase | Reduction of carbonyl | 2,3-Dihydroxy-4-methylpentanal |
This data is based on the known biocatalytic transformations of lactones and esters.
Theoretical and Computational Studies of Oxiran 2 One Systems
Quantum Chemical Calculations on Ring Strain and Stability of Alpha-Lactones
Alpha-lactones are characterized by significant ring strain, a consequence of the geometric constraints of a three-membered ring containing an sp²-hybridized carbonyl carbon. This strain is a major determinant of their high reactivity and low stability. Quantum chemical calculations are employed to quantify this strain and understand its origins.
Ring strain arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain. fiveable.mewikipedia.org In an oxiran-2-one ring, the internal bond angles are forced to be approximately 60°, a severe deviation from the ideal angles of ~109.5° for sp³-hybridized carbons and 120° for the sp²-hybridized carbonyl carbon. wikipedia.orgchemistrytalk.org This deviation, known as Baeyer strain, leads to a significant increase in the molecule's potential energy. chemistrytalk.orgstackexchange.com
The strain energy of a cyclic compound can be estimated by comparing its experimental heat of combustion with that of a hypothetical strain-free reference compound. fiveable.melibretexts.org For alpha-lactones, direct experimental measurement is difficult due to their instability. Therefore, computational methods are used to calculate the strain energy. The major contributions to the ring strain in lactones are distortions in the C-O-C and O-C=O bond angles. thaiscience.info
Computational studies have shown that the high ring strain in alpha-lactones is a key factor in their chemistry. For instance, the failure of a five-membered lactone radical to rearrange into a four-membered alpha-lactone is attributed to the inherent strain of the four-membered ring and the corresponding bicyclic-like transition state. acs.org The stability of lactones is generally inversely related to their ring size for small rings, with five- and six-membered rings being significantly more stable than three- and four-membered ones. fiveable.mestackexchange.com The 2-methylpropyl substituent on 3-(2-methylpropyl)oxiran-2-one would have a minor electronic effect on the ring strain itself, but its steric bulk could influence the molecule's conformational preferences and its interactions with other molecules.
| Cycloalkane | Ring Size | Internal C-C-C Bond Angle | Strain Energy (kcal/mol) |
|---|---|---|---|
| Cyclopropane | 3 | 60° | 29 |
| Cyclobutane | 4 | ~90° | 26.3 |
| Cyclopentane | 5 | ~108° | 6.5 |
| Cyclohexane | 6 | ~109.5° | 0 |
This table illustrates the high ring strain in three-membered rings like the one in oxiran-2-one compared to larger, more stable rings. Data sourced from multiple references. wikipedia.orglibretexts.org
Density Functional Theory (DFT) and Ab Initio Studies of Reaction Mechanisms
DFT and ab initio methods are cornerstones of modern computational chemistry, providing detailed insights into the potential energy surfaces of chemical reactions. These methods are used to map out reaction pathways, identify intermediates, and characterize the transition states that connect them.
For alpha-lactones, a key reaction is their formation via intramolecular nucleophilic substitution of α-halocarboxylates. semanticscholar.orgrsc.orgchemtube3d.com Computational studies using methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to model this reaction. semanticscholar.orgrsc.org The calculations show that the reaction proceeds through a transition state leading to an ion-molecule complex, which then collapses to the alpha-lactone. semanticscholar.org
The transition state for alpha-lactone formation is characterized by a partially formed C-O bond and a partially broken C-X (where X is a halogen) bond. semanticscholar.org The geometry at the alpha-carbon is largely planar, indicating significant charge separation with positive charge character on the carbon atom, sandwiched between the negatively charged departing halide and the incoming carboxylate oxygen. semanticscholar.org The energetics of this process are highly dependent on the substituent at the alpha-carbon, the leaving group, and the solvent. semanticscholar.orgrsc.org For example, calculations on the formation of acetolactone (B14653222) (3-methyloxiran-2-one) from α-chloropropionate suggest a more Sₙ1-like transition state compared to the Sₙ2-like transition state for the formation of the parent alpha-lactone from α-chloroacetate. rsc.org This indicates that an alkyl substituent, such as the 2-methylpropyl group in this compound, would stabilize the partial positive charge on the alpha-carbon in the transition state.
Another important reaction is the ring-opening of the lactone. DFT calculations have been used to study the thermochemistry of lactone ring-opening and subsequent decarboxylation. mdpi.com These calculations involve identifying the transition states for each step, such as the initial protonation of the carbonyl oxygen, the C-O bond cleavage, and the final decarboxylation. mdpi.com
| Reactant | Method | Solvent Model | Calculated ΔH‡ (kJ mol⁻¹) |
|---|---|---|---|
| α-chloroacetate | HF/6-31+G* | Gas Phase | Not specified |
| α-chloroacetate | MP2/6-311++G** | Gas Phase | Not specified |
| α-chloroacetate | IPCM | Aqueous | 112 |
This table presents calculated activation enthalpy for the formation of the parent alpha-lactone from α-chloroacetate in water, showing reasonable agreement with experimental values for similar reactions. rsc.org
Theoretical calculations are crucial for predicting the preferred pathways of competing reactions. A classic example is the competition between the formation of α-lactones and β-lactones from a common precursor. DFT calculations (using B3LYP with a 6-31+G* basis set) have been used to study the Walden cycle, which involves the interconversion of chlorosuccinic and malic acids. rsc.org The study revealed that the formation of a β-lactone intermediate is favored over the α-lactone. This preference is not primarily due to the lower ring strain of the β-lactone, but rather the more favorable geometry of the transition state for the 4-exo-tet ring closure (forming the β-lactone). The O-C-Cl bond angle in the transition state for β-lactone formation is approximately 174°, which is much closer to the ideal 180° for an Sₙ2 reaction, compared to the highly constrained angle of 139° for the 3-exo-tet closure to form the α-lactone. rsc.org
These findings highlight the power of computational chemistry to dissect the factors controlling reaction outcomes. For a substituted alpha-lactone like this compound, DFT can be used to predict the regioselectivity of nucleophilic attack. Nucleophiles can, in principle, attack either the carbonyl carbon or the alpha-carbon. Computational models can calculate the activation barriers for both pathways, revealing the preferred site of attack under different conditions. The steric hindrance from the bulky 2-methylpropyl group would be expected to significantly influence this regioselectivity, disfavoring attack at the adjacent alpha-carbon.
Molecular Dynamics Simulations for Understanding Dynamic Behavior of this compound
Molecular dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into its structural dynamics, conformational changes, and interactions with its environment. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov
Explore Conformational Space: The 2-methylpropyl group has rotational freedom. MD simulations could explore the preferred conformations of this side chain and how its orientation affects the properties and reactivity of the oxiranone ring.
Simulate Solvent Interactions: By placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can model solvation effects. This can reveal the structure of the solvent shell around the molecule and provide insights into how the solvent might mediate its reactions.
Model Thermal Stability: By running simulations at different temperatures, one could observe the onset of molecular vibrations that might lead to ring-opening or decomposition, providing a dynamic picture of the molecule's thermal instability.
For example, MD simulations are widely used to study the thermomechanical properties of polymers formed from lactone ring-opening polymerization, providing a link between molecular structure and macroscopic properties. mdpi.com A similar approach could, in principle, be used to model the initial steps of the polymerization of this compound.
Analysis of Electronic Structure and Bonding in Highly Strained Oxiran-2-ones
The unique reactivity of highly strained rings like oxiran-2-one is rooted in their unusual electronic structure and bonding. The severe angle strain forces the bonding orbitals to deviate significantly from standard hybridization models. Spin-coupled (SC) theory, a modern valence-bond approach, has been used to investigate the electronic structure of various three-membered rings, including ethene oxide (oxirane), a structural analog of the oxiranone ring system. york.ac.uk
These studies confirm that the nuclear framework in such rings is held together by "bent bonds". york.ac.uk Instead of the electron density being concentrated along the direct internuclear axis, the orbitals overlap at an angle, resulting in weaker bonds that are rich in p-character. wikipedia.orgyork.ac.uk This orbital bending reduces the severe angle strain that would arise from forcing ideal sp³ orbitals into a 60° angle.
For this compound, the key features of its electronic structure would include:
Bent C-C and C-O bonds within the three-membered ring, making them susceptible to cleavage.
A highly polarized carbonyl group (C=O) , making the carbonyl carbon an electrophilic site.
The ether-like oxygen atom in the ring, which can act as a nucleophile or a proton acceptor.
Based on the conducted research, there is insufficient specific information available in the public domain to generate a detailed article on the chemical compound “this compound” that strictly adheres to the provided outline.
The search results yielded information on related but structurally distinct compounds, such as:
Esters like ethyl 3-(2-methylpropyl)oxirane-2-carboxylate.
Other oxirane derivatives with different substituents (e.g., (S)-3-(oxiran-2-yl)propanoates).
General principles of ring-opening polymerization of various lactones and the synthesis of degradable polyesters without specific mention of this compound.
Alpha-lactones, such as oxiran-2-ones, are known to be highly reactive and often transient intermediates, which may contribute to the limited literature on their specific applications in the detailed areas requested.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article for each specified section and subsection focusing solely on “this compound” as required by the instructions. Proceeding would necessitate generalizing from other compounds, which would violate the strict constraint to focus exclusively on the specified molecule.
Applications in Advanced Organic Synthesis and Materials Science
Contribution to Methodological Developments in Organic Chemistry
The study of the synthesis and reactivity of β-lactones like 3-(2-methylpropyl)oxiran-2-one contributes to the broader development of new synthetic methodologies. Research in this area often focuses on achieving high levels of stereocontrol in the synthesis of the lactone and in its subsequent ring-opening reactions. The development of new catalysts and reaction conditions for the asymmetric synthesis and stereospecific transformation of β-lactones is an active area of research that expands the toolkit of synthetic organic chemists. While specific research focusing solely on this compound is limited, the principles learned from its synthesis and reactivity can be applied to the development of more general and powerful synthetic methods.
Future Research Directions and Outlook
Development of Novel Asymmetric Synthetic Approaches for Alpha-Lactones with High Stereocontrol
The biological activity and material properties derived from chiral molecules are often highly dependent on their stereochemistry. Consequently, a primary focus of future research will be the development of new catalytic asymmetric methods for synthesizing alpha-lactones like 3-(2-Methylpropyl)oxiran-2-one with exceptional control over stereoisomers.
Current research into the asymmetric synthesis of other lactone types provides a roadmap for this endeavor. For instance, asymmetric allylation of aldehydes catalyzed by chiral phosphoric acids has yielded β-substituted α-methylenebutyrolactones with excellent enantiomeric excess (up to >99% ee). nih.govdiva-portal.org Future work could adapt such catalyst systems for the stereoselective synthesis of alpha-lactones. Exploring organocatalysis, particularly with bifunctional catalysts, presents a promising avenue for achieving high stereocontrol in the formation of the strained three-membered ring of oxiran-2-ones.
Furthermore, chemoenzymatic strategies are emerging as powerful tools for producing optically active lactones. mdpi.comcambridge.org Biocatalytic routes, such as Baeyer-Villiger oxidations or oxidative lactonizations of diols, offer environmentally benign alternatives to traditional chemical methods and often provide superior enantioselectivity. nih.govresearchgate.net Research into enzymes capable of acting on precursors to this compound could lead to highly efficient and stereoselective synthetic pathways. The development of engineered "carbene transferase" enzymes, which can construct various lactone ring sizes, further highlights the potential of biocatalysis in this field. nsf.gov
| Catalytic Approach | Potential Advantages for Alpha-Lactone Synthesis | Key Research Focus |
| Chiral Phosphoric Acids | High enantioselectivity, broad functional group tolerance. nih.govdiva-portal.org | Adaptation of existing systems to alpha-lactone precursors. |
| Organocatalysis | Metal-free, environmentally friendly, potential for novel activation modes. | Design of bifunctional catalysts for stereocontrolled ring closure. |
| Biocatalysis (Enzymes) | Excellent enantioselectivity, green reaction conditions, potential for novel transformations. nih.govresearchgate.net | Discovery and engineering of enzymes for alpha-lactone synthesis. |
Exploration of Undiscovered Reactivity Patterns of this compound
The high ring strain of the oxiran-2-one core endows it with unique reactivity, which remains largely under-explored. Future research will undoubtedly focus on uncovering novel transformations of this compound. A key area of interest is the reaction of the alpha-lactone ring with a diverse array of nucleophiles. While ring-opening reactions are expected, the regioselectivity and stereoselectivity of these reactions with complex or unconventional nucleophiles could lead to the synthesis of valuable, highly functionalized molecules. researchgate.netacs.orgbeilstein-journals.org
Investigations into the electrophilicity of lactones can provide a quantitative basis for predicting their reactivity with various nucleophiles. nih.gov Such studies on this compound would enable chemists to rationally design new synthetic applications. Moreover, exploring its participation in cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions could open up entirely new avenues for its use as a versatile building block in organic synthesis. The potential for rearrangement reactions, such as a dyotropic rearrangement to a corresponding beta-lactone, also warrants investigation as it could provide access to different classes of compounds from a single precursor. bath.ac.uk
Advancements in Computational Modeling for Predicting Alpha-Lactone Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future research will increasingly leverage advanced computational models to predict the behavior of alpha-lactones like this compound. DFT calculations can be employed to elucidate reaction mechanisms, identify transition states, and calculate activation barriers for various transformations. researchgate.netnih.govacs.org This predictive power can guide experimental design, saving time and resources by identifying the most promising reaction conditions and catalysts.
For instance, computational studies can model the ring-opening polymerization of lactones, providing insights into the initiation and propagation steps and helping to explain the efficiency of different catalysts. researchgate.netresearchgate.net Similar models can be applied to predict the thermodynamic properties and phase behavior of mixtures containing alpha-lactones, which is crucial for process development and applications in materials science. nih.govmdpi.com As computational methods become more powerful and accurate, they will play a pivotal role in exploring the potential of this compound in both synthesis and materials science, including predicting its electronic properties for applications in organic electronics. mdpi.com
| Computational Method | Application to Alpha-Lactone Research | Expected Outcome |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating activation energies. researchgate.netnih.gov | Rational catalyst design, prediction of novel reactivity. |
| Ab initio Methods | High-accuracy calculation of thermodynamic and kinetic parameters. mdpi.comrsc.org | Accurate prediction of reaction feasibility and product distribution. |
| SAFT-γ Mie Approach | Modeling thermodynamic properties and phase behavior of mixtures. nih.gov | Design of efficient separation and purification processes. |
Integration of Alpha-Lactone Chemistry in Sustainable Synthetic Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will likely emphasize its integration into sustainable processes. This includes the development of synthetic routes that utilize renewable feedstocks, minimize waste, and employ environmentally benign catalysts. researchgate.net
Lactones can be derived from biorenewable sources such as lignocellulose or sugars, making them attractive targets for sustainable chemistry. digitellinc.com For example, γ-valerolactone is being explored as a potential biofuel and a platform chemical derived from biomass. rsc.org Investigating synthetic pathways to this compound from similar renewable precursors is a key research goal.
Furthermore, the use of enzymatic and organocatalytic methods, as mentioned earlier, aligns with the goals of green chemistry by often allowing for reactions under milder conditions and reducing the reliance on heavy metal catalysts. nih.gov The development of closed-loop recyclable polymers from lactones represents another important aspect of sustainability, where materials can be depolymerized back to their monomeric units at the end of their lifecycle. acs.org Exploring the potential of this compound in such circular polymer economies will be a significant area of future research.
Potential for New Functional Materials Derived from Oxiran-2-ones
The strained ring of this compound makes it an intriguing monomer for ring-opening polymerization (ROP) to produce novel polyesters. nih.gov The properties of these polymers can be tuned by the structure of the monomer, and the isobutyl substituent in this compound could impart specific characteristics, such as altered thermal properties or solubility, compared to polymers derived from simpler alpha-lactones.
Future research will focus on both the controlled polymerization of this monomer and its copolymerization with other cyclic esters to create a wide range of functional materials. nih.gov These materials could find applications as biodegradable plastics, thermoplastic elastomers, or in biomedical fields such as drug delivery systems and tissue engineering scaffolds. nih.govmdpi.com The presence of the lactone functionality in polymers can also be exploited for post-polymerization modification, allowing for the introduction of various functional groups and the creation of advanced materials with tailored properties. nih.gov The development of polymers from renewable alpha-lactones that are mechanically competitive with petroleum-based plastics is a particularly important goal. digitellinc.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
